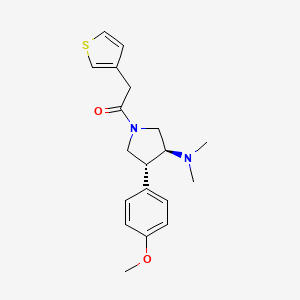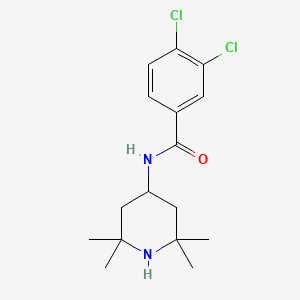
3,4-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound "3,4-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide" belongs to a class of compounds known for their diverse applications, including potential use in materials science, pharmacology, and as intermediates in organic synthesis. These compounds often exhibit interesting chemical and physical properties due to the presence of the piperidine ring, a common motif in medicinal chemistry, and the dichloro-benzamide moiety, which can contribute to the compound's reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of complex organic compounds such as "3,4-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide" typically involves multi-step organic reactions. Starting materials might include a piperidine derivative and a dichloro-benzamide precursor. Key steps could involve protection/deprotection strategies, activation of the benzamide, and nucleophilic substitution reactions. The synthesis route would be designed to optimize yields, minimize side reactions, and ensure the selective introduction of functional groups (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).
Molecular Structure Analysis
The molecular structure of compounds like "3,4-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide" is characterized by X-ray crystallography or NMR spectroscopy. These techniques provide detailed information on the molecular geometry, conformation, and electronic structure, crucial for understanding the compound's reactivity and interaction with other molecules. The presence of dichloro and piperidinyl groups significantly influences the compound's electronic distribution and steric profile, affecting its chemical behavior (M. Boča, R. Jameson, & W. Linert, 2011).
Chemical Reactions and Properties
Compounds of this nature participate in various chemical reactions, including but not limited to nucleophilic substitution, amidation, and coupling reactions. Their chemical properties are significantly influenced by the functional groups present, allowing for targeted modifications to achieve desired physical and biological properties. The dichloro groups, for example, may undergo substitution reactions with nucleophiles, while the piperidinyl moiety can be involved in forming bonds with electrophiles (R. Issac & J. Tierney, 1996).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are determined by the compound's molecular structure. The presence of the tetramethylpiperidinyl group can increase lipophilicity, potentially affecting the compound's solubility in organic solvents. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study the thermal properties of such compounds (Haining Gu et al., 2009).
Chemical Properties Analysis
The reactivity of "3,4-dichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide" with other chemical entities is a key aspect of its chemical properties. This includes its behavior in acid-base reactions, its potential for forming hydrogen bonds due to the amide group, and its susceptibility to nucleophilic attack at the dichloro-benzamide moiety. These properties are essential for its applications in organic synthesis and possibly in drug design (I. Scott et al., 2007).
特性
IUPAC Name |
3,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O/c1-15(2)8-11(9-16(3,4)20-15)19-14(21)10-5-6-12(17)13(18)7-10/h5-7,11,20H,8-9H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRACXCZRSFZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204241 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{(3S*,4R*)-4-isopropyl-1-[(phenylthio)acetyl]pyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5629984.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide](/img/structure/B5630006.png)
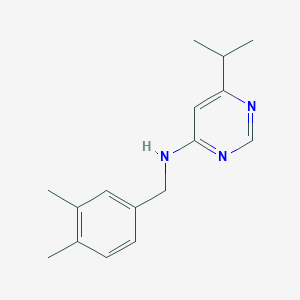
![5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5630017.png)
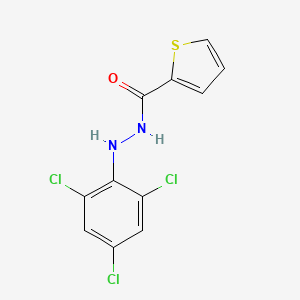
![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(1H-pyrazol-1-yl)propyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5630028.png)
![1-[(4-methoxyphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5630034.png)
![1-[2-(3-bromophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5630037.png)
![3-chloro-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5630045.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-methylbenzyl)-3-pyrrolidinyl]-2-(2-oxo-1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5630047.png)
![3-({1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5630053.png)
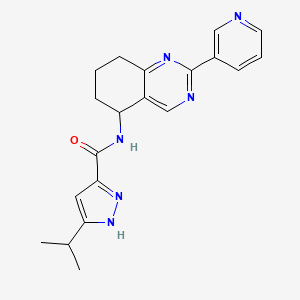
![N-{2-[3-cyclopropyl-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-N-methylmethanesulfonamide](/img/structure/B5630070.png)
